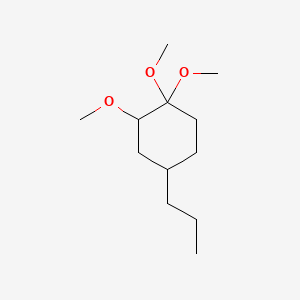
3,3-dicyclopropylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dicyclopropylpropan-1-amine hydrochloride, also known as DCPA-HCl, is an organic compound that has been used in a variety of scientific research applications. DCPA-HCl is a cyclic amine derivative and has a molecular weight of 167.65 g/mol. It is a white to off-white crystalline solid, which is soluble in water and ethanol. DCPA-HCl is used in a variety of fields, including organic synthesis, analytical chemistry, and biochemistry.
科学的研究の応用
3,3-dicyclopropylpropan-1-amine hydrochloride is used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, 3,3-dicyclopropylpropan-1-amine hydrochloride is used as a starting material for the synthesis of other organic compounds. In analytical chemistry, 3,3-dicyclopropylpropan-1-amine hydrochloride is used as a reagent in the determination of trace metals, and in biochemistry, 3,3-dicyclopropylpropan-1-amine hydrochloride is used as a reagent for the determination of enzyme activities.
作用機序
3,3-dicyclopropylpropan-1-amine hydrochloride is an organic compound that acts as a proton donor, and it is believed to act by forming a covalent bond with the substrate. The bond is formed when the proton from 3,3-dicyclopropylpropan-1-amine hydrochloride is transferred to the substrate, resulting in a new covalent bond.
Biochemical and Physiological Effects
3,3-dicyclopropylpropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,3-dicyclopropylpropan-1-amine hydrochloride can inhibit the activity of a number of enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. In vivo studies have also shown that 3,3-dicyclopropylpropan-1-amine hydrochloride can reduce inflammation, improve cognitive function, and reduce oxidative stress.
実験室実験の利点と制限
One of the major advantages of using 3,3-dicyclopropylpropan-1-amine hydrochloride in lab experiments is its low cost and availability. It is also relatively easy to synthesize and is soluble in both water and ethanol. However, there are some limitations to using 3,3-dicyclopropylpropan-1-amine hydrochloride in lab experiments. It is a relatively unstable compound, and it can react with other compounds in the reaction mixture, leading to the formation of by-products.
将来の方向性
There are a number of potential future directions for the use of 3,3-dicyclopropylpropan-1-amine hydrochloride in scientific research. One potential application is in the development of new drugs, as 3,3-dicyclopropylpropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. Another potential application is in the development of new analytical methods, as 3,3-dicyclopropylpropan-1-amine hydrochloride can be used as a reagent in the determination of trace metals and enzyme activities. Additionally, 3,3-dicyclopropylpropan-1-amine hydrochloride could be used in the synthesis of new organic compounds, as it is a relatively easy to synthesize and is a good starting material for the synthesis of other organic compounds. Finally, 3,3-dicyclopropylpropan-1-amine hydrochloride could be used in the development of new catalysts, as it has been shown to be a good proton donor and can form covalent bonds with substrates.
合成法
3,3-dicyclopropylpropan-1-amine hydrochloride is synthesized from the reaction of cyclopropylpropan-1-amine with hydrochloric acid. The reaction is carried out in an aqueous medium at a temperature of 70°C, and the reaction is complete after 1 hour. The product is then isolated by precipitation and filtration, and the resulting solid is washed with cold water and dried. The purity of the product is determined by thin-layer chromatography.
特性
IUPAC Name |
3,3-dicyclopropylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-5-9(7-1-2-7)8-3-4-8;/h7-9H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSNGWFSRVNWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)
![N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-methylsulfamoyl chloride](/img/structure/B6605727.png)
![tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B6605735.png)

![N',3-dihydroxy-4-{5-[methyl(prop-2-yn-1-yl)amino]pentyl}pyridine-2-carboximidamide](/img/structure/B6605752.png)
![7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B6605753.png)
